molecular formula C7H12ClN3 B11912425 (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride

(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride

Cat. No.: B11912425
M. Wt: 173.64 g/mol
InChI Key: VWUUTDUDVWNDHS-UHFFFAOYSA-N
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Description

(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11N3·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2,4-dimethylpyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The hydrochloride salt is then formed by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • (4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride
  • (5-Methylpyridin-2-yl)methanamine
  • 2,5-Dimethylpyrimidin-4-amine

Comparison: (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. This substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

(2,4-dimethylpyrimidin-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-5-7(3-8)4-9-6(2)10-5;/h4H,3,8H2,1-2H3;1H

InChI Key

VWUUTDUDVWNDHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1CN)C.Cl

Origin of Product

United States

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